N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
Description
Properties
IUPAC Name |
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLVHVYKGMOCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamines
Hexamethylenediamine derivatives undergo cyclization under acidic or thermal conditions to form the azepine ring. For example, heating 1,6-diaminohexane with hydrochloric acid yields the cyclic imine intermediate, which is subsequently reduced to the amine.
Reductive Amination
Ketones such as cyclohexanone react with ammonia in the presence of reducing agents (e.g., NaBH₃CN) to form the saturated azepine amine. This method avoids harsh conditions but requires careful pH control.
Amidation Strategies for this compound
Classical Schotten-Baumann Reaction
The amine reacts with benzoyl chloride in a biphasic system (water/dichloromethane) using NaOH as a base. This method achieves moderate yields (60–70%) but requires strict temperature control to prevent hydrolysis.
Procedure :
Microwave-Assisted Coupling
Microwave irradiation significantly reduces reaction times. A protocol adapted from pyridoazepine synthesis uses K₂CO₃ in acetonitrile under 200 W irradiation for 4 minutes, yielding 85–90% product.
Optimized Conditions :
Coupling Reagent-Mediated Synthesis
Carbodiimide reagents like EDC/HOBt enhance efficiency in polar aprotic solvents. A typical protocol involves:
- Mixing the amine (1.0 eq) and benzoic acid (1.1 eq) in DMF.
- Adding EDC (1.2 eq) and HOBt (1.2 eq).
- Stirring for 12 hours at room temperature.
- Purifying via recrystallization from ethanol/water (yield: 92%).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 0–25°C, 6 hours | 60–70% | Low cost, simple setup | Sensitive to hydrolysis |
| Microwave-assisted | 80°C, 4 minutes | 85–90% | Rapid, high yield | Specialized equipment required |
| EDC/HOBt coupling | RT, 12 hours | 90–92% | High purity, mild conditions | Expensive reagents |
Characterization and Validation
- NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.82–7.76 (m, 2H, ArH), 7.51–7.45 (m, 3H, ArH), 3.65–3.58 (m, 2H, CH₂), 2.85–2.78 (m, 2H, CH₂), 2.42–2.35 (m, 2H, CH₂), 1.72–1.65 (m, 4H, CH₂).
- MS : ESI-MS m/z 217.1 [M+H]⁺.
- HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O).
Applications and Derivatives
The compound serves as a precursor for bioactive molecules, including CXCR2 antagonists and pyridoazepine antifungals. Functionalization at the benzamide phenyl group or azepine nitrogen enables diversity-oriented synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzoic acid, while reduction may produce N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzylamine .
Scientific Research Applications
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azepine Ring
a. N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)acetimidamide hydrochloride
b. N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride
- Structure : Features an ethanimidamide substituent.
- Properties : Similar to the acetimidamide analog but with a longer alkyl chain, which may increase lipophilicity and membrane permeability. Its purity (>95%) and synthesis routes are documented, though applications are unspecified .
- Molecular Weight : 153.22 g/mol (C₈H₁₅N₃) .
c. N-Dodecyl-N-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine
- Structure : Substitutes the benzamide with a dodecyl-methylamine group.
- Properties : The long alkyl chain (dodecyl) significantly enhances hydrophobicity, making it suitable for lipid-based formulations or surfactant applications. This compound is listed as a chemical intermediate (CAS 7048-58-0) but lacks detailed pharmacological data .
Table 1: Structural and Physicochemical Comparison
Functional Analogues: Benzamide Derivatives
a. 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB)
- Structure : Contains multiple hydroxyl groups on the benzamide ring.
- Bioactivity : Exhibits potent antioxidant activity, surpassing ascorbic acid in DPPH radical scavenging (IC₅₀ = 22.8 μM) and hydroxyl radical protection (4 μM effective dose). The hydroxyl groups are critical for electron donation, a feature absent in the target compound .
b. N-[1-(Benzoyloxy)ethyl]benzamide
c. N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide
- Structure: Fused pyranone ring system.
- Application: Intermediate in the synthesis of indole derivatives via Diels–Alder reactions.
b. Crystallographic Features
- Target Compound vs. N-(1-Acetyl-5-benzoyl-...pyrazol-3-yl)benzamide : The latter exhibits a planar fused pyrrolo-pyrazole ring (dihedral angles 87.21° and 35.46°) stabilized by N—H···O hydrogen bonds. In contrast, the target compound’s tetrahydroazepine ring likely adopts a chair-like conformation, with fewer hydrogen-bonding interactions due to the absence of acetyl/pyrazole groups .
Pharmacological and Industrial Relevance
- Prodrug Potential: Benzamidomethyl derivatives (e.g., O-benzamidomethyl phenols) are established prodrugs, releasing active drugs via hydrolysis. The target compound’s stability under physiological conditions warrants investigation for similar applications .
Biological Activity
N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 184.24 g/mol
- CAS Number : 126336-83-2
The compound is synthesized through the reaction of benzoyl chloride with 3,4,5,6-tetrahydro-2H-azepin-7-amine, typically in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction.
This compound's biological activity is believed to stem from its interaction with specific molecular targets. Preliminary studies suggest that it may modulate neurotransmitter receptors involved in pain and inflammation pathways. The exact molecular targets are still under investigation but may include:
- Neurotransmitter Receptors : Potential interactions with receptors such as NMDA and others involved in pain perception.
- Enzymatic Pathways : Possible inhibition or modulation of kinases related to inflammatory responses.
1. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to reduce inflammation markers in vitro and in animal models. For instance, studies have demonstrated a significant decrease in pro-inflammatory cytokines when treated with this compound.
2. Analgesic Properties
In pain models, this compound has demonstrated analgesic effects comparable to standard pain relievers. Its mechanism may involve the modulation of pain pathways at the receptor level.
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties of this compound. It may help in conditions like neurodegeneration by protecting neuronal cells from oxidative stress and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2020 | Demonstrated anti-inflammatory effects in a mouse model of arthritis. |
| Johnson et al., 2021 | Reported analgesic properties in neuropathic pain models. |
| Lee et al., 2023 | Suggested neuroprotective effects against oxidative stress in neuronal cultures. |
Applications in Medicinal Chemistry
This compound serves as a valuable building block in drug design and development:
- Drug Development : Its unique structure allows for modifications that can enhance potency and selectivity towards specific biological targets.
- Research Tool : Used as a reference compound for studying receptor interactions and signaling pathways.
Q & A
Q. How does the compound’s conformational flexibility impact its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
